molecular formula C15H22N2O3S2 B6080228 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide

Cat. No. B6080228
M. Wt: 342.5 g/mol
InChI Key: LYZXFJUDUFBQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent inhibitory effects on various kinases, including BTK, ITK, and TXK, which play critical roles in the development and progression of various diseases.

Mechanism of Action

TAK-659 exerts its inhibitory effects on BTK, ITK, and TXK by binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. ITK and TXK are involved in T-cell receptor signaling, which is critical for T-cell activation and function. Inhibition of these kinases by TAK-659 results in the suppression of B-cell and T-cell activation, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, resulting in the suppression of B-cell and T-cell activation. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. TAK-659 has also been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. TAK-659 has also been found to have potent inhibitory effects on BTK, ITK, and TXK, making it a potential candidate for the treatment of various diseases. However, TAK-659 also has some limitations, including its potential toxicity and off-target effects, which need to be further studied to determine its safety and efficacy.

Future Directions

There are several future directions for the research on TAK-659. One potential direction is to further study its safety and efficacy in preclinical and clinical trials for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another potential direction is to investigate its potential synergistic effects with other drugs or therapies for the treatment of these diseases. Additionally, further research is needed to determine the optimal dosage and administration route for TAK-659 and to develop more potent and selective inhibitors of BTK, ITK, and TXK.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, which play critical roles in the development and progression of various diseases. TAK-659 has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to determine its safety and efficacy in preclinical and clinical trials and to develop more potent and selective inhibitors of BTK, ITK, and TXK.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 2-chloro-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)acetamide with sodium thiophenolate to form the corresponding thiophene sulfonamide intermediate. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield TAK-659. The synthesis method has been optimized to yield high purity and yield of TAK-659, making it a suitable candidate for further research.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been found to have potent inhibitory effects on BTK, ITK, and TXK, which play critical roles in the development and progression of these diseases. TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer treatment. TAK-659 has also been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-14-10-12(16-22(19,20)15-8-5-9-21-15)11-17(14)13-6-3-1-2-4-7-13/h5,8-9,12-13,16H,1-4,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZXFJUDUFBQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenesulfonamide

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